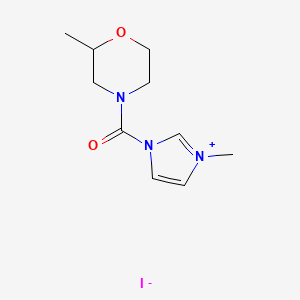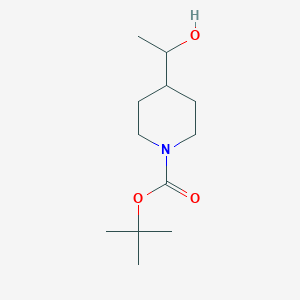
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in many pharmaceutical compounds. The tert-butyl group is a bulky substituent that can influence the steric properties of the molecule, while the hydroxyethyl group introduces a polar functional group that can participate in various chemical reactions and interactions.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved characterization by spectroscopic methods and X-ray diffraction analysis . Another study reported the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing details on bond lengths and angles typical for this class of compounds . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions in biological systems.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions due to the presence of functional groups that are reactive. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions are indicative of the versatility of piperidine derivatives in chemical transformations, which could be relevant for the modification of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Studies have used techniques such as density functional theory (DFT) calculations, Hirshfeld surface analysis, and vibrational analysis to explore these properties . For example, the analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots was performed for certain derivatives . These studies provide a comprehensive understanding of how the molecular features of piperidine derivatives affect their physical and chemical behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate serves as a critical intermediate in synthesizing various biologically active compounds. For instance, it's utilized as a starting material in the synthesis of complex molecules, including crizotinib, a notable cancer medication (D. Kong et al., 2016). Similarly, it's a key intermediate in creating Vandetanib, another cancer drug (Min Wang et al., 2015).
Crystal Structure and Molecular Packing
Research focusing on the crystal structure and molecular packing of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate derivatives has provided insights into their chemical properties. For example, studies have revealed interesting configurations and hydrogen bond interactions within the crystal structures of related compounds, which are crucial for understanding their chemical behavior and potential applications (C. Didierjean et al., 2004).
Pharmaceutical Synthesis and Optimization
This compound is integral in synthesizing pharmaceuticals. It has been used in developing various therapeutic compounds, demonstrating its significance in medicinal chemistry. Optimization of synthetic methods for such intermediates is a key area of research, enhancing the efficiency and yield of pharmaceutical production (Zhang Guan-you, 2010).
Anticorrosive Properties
Interestingly, derivatives of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate have been investigated for their anticorrosive properties. Such studies have implications for industrial applications, especially in protecting metals from corrosion. The efficacy of these compounds as corrosion inhibitors has been demonstrated in various studies, highlighting a less conventional but significant application area (B. Praveen et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338, which provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMPUDOUGDJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621268 | |
| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
183170-69-6 | |
| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

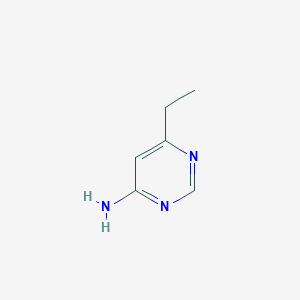
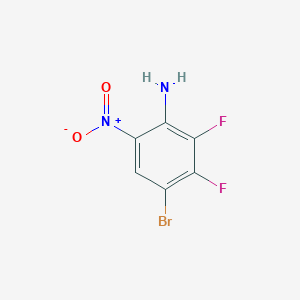
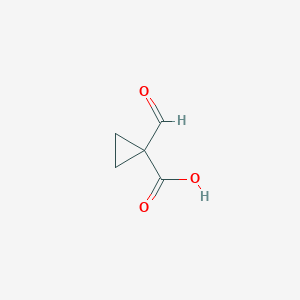
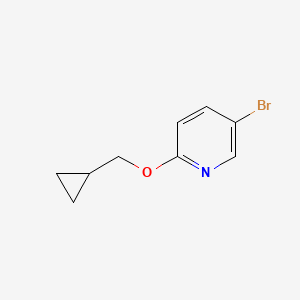
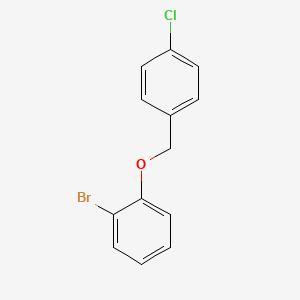
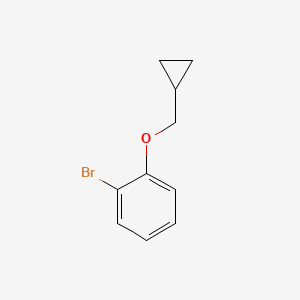
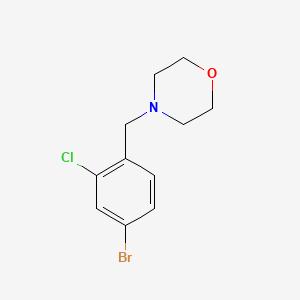

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)


